![molecular formula C18H24I3N3O8 B12425003 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups. This compound is notable for its application in medical imaging, particularly as a non-ionic contrast agent in X-ray and computed tomography (CT) scans. The presence of iodine atoms enhances the compound’s radiopacity, making it useful for visualizing internal structures in medical diagnostics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide involves several key steps:
Iodination Reaction: The initial step involves the iodination of 5-amino-1,3-benzenedicarboxylic acid using potassium iodide and trichloroisocyanuric acid as the oxidant.
Acetylation: The iodinated intermediate is then acetylated using glacial acetic acid and thionyl chloride.
Formation of Amide: The acetylated compound undergoes a reaction with 1-amino-2,3-propanediol in a dipolar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Steps: Implementing purification techniques such as crystallization and filtration to obtain the final product.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Deiodinated derivatives.
Substitution Products: Compounds with new functional groups replacing hydroxyl or iodine atoms.
科学研究应用
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide has several scientific research applications:
Medical Imaging: As a non-ionic contrast agent in X-ray and CT scans, it enhances the visibility of internal structures.
Pharmaceutical Research: Used as an intermediate in the synthesis of other diagnostic agents.
Biological Studies: Employed in studies involving radiopaque compounds to understand their behavior in biological systems.
Industrial Applications: Utilized in the development of new imaging technologies and diagnostic tools.
作用机制
The compound exerts its effects primarily through its high iodine content, which increases its radiopacity. When introduced into the body, the iodine atoms absorb X-rays, creating a contrast between different tissues and structures. This allows for enhanced visualization in medical imaging . The molecular targets include various tissues and organs, where the compound accumulates and provides detailed images .
相似化合物的比较
Iohexol: Another non-ionic contrast agent used in medical imaging.
Ioversol: Similar in structure and function, used for enhancing radiographic images.
Iodixanol: Known for its low osmolality and high radiopacity, used in CT scans.
Uniqueness: 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide is unique due to its specific combination of functional groups and deuterium labeling, which may offer advantages in terms of stability and imaging quality .
属性
分子式 |
C18H24I3N3O8 |
|---|---|
分子量 |
794.1 g/mol |
IUPAC 名称 |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i1D3 |
InChI 键 |
DGAIEPBNLOQYER-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
规范 SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


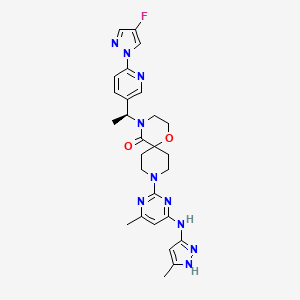
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)

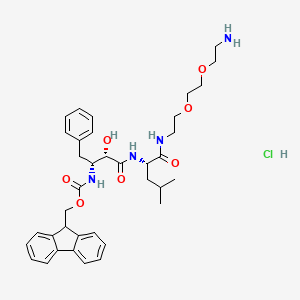

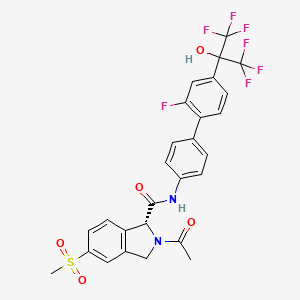
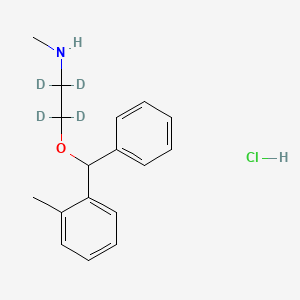


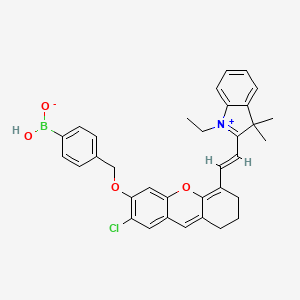
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
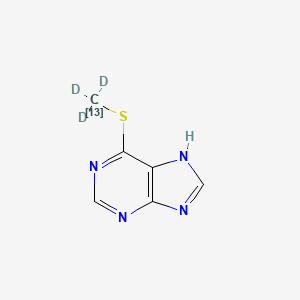
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
